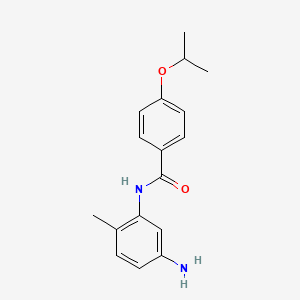

N-(5-Amino-2-methylphenyl)-4-isopropoxybenzamide

Description

N-(5-Amino-2-methylphenyl)-4-isopropoxybenzamide is a benzamide derivative characterized by a 5-amino-2-methylphenyl group attached to a benzamide core substituted with an isopropoxy group at the para position.

Key structural attributes:

- Aromatic amine moiety: The 5-amino-2-methylphenyl group may facilitate interactions with biological targets through hydrogen bonding or π-π stacking.

- Isopropoxy substituent: The bulky isopropoxy group at the 4-position of the benzamide could influence solubility, metabolic stability, and target binding affinity.

- Molecular weight: Based on analogs (e.g., N-(5-Amino-2-methylphenyl)-4-isobutoxybenzamide, MW 298.4 g/mol), the molecular weight of the isopropoxy variant is estimated to be ~284–300 g/mol .

Properties

IUPAC Name |

N-(5-amino-2-methylphenyl)-4-propan-2-yloxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-11(2)21-15-8-5-13(6-9-15)17(20)19-16-10-14(18)7-4-12(16)3/h4-11H,18H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHVUWDBEHXDAQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)NC(=O)C2=CC=C(C=C2)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-methylphenyl)-4-isopropoxybenzamide typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then subjected to further reactions to obtain the final product. The process may involve:

Amination: Introduction of the amino group to the aromatic ring.

Alkylation: Addition of the methyl group.

Esterification: Formation of the isopropoxybenzamide moiety.

The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-methylphenyl)-4-isopropoxybenzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: Reduction of the nitro group back to the amino group.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups to the aromatic ring.

Scientific Research Applications

N-(5-Amino-2-methylphenyl)-4-isopropoxybenzamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.

Materials Science: Used in the development of novel materials with specific properties.

Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.

Industrial Applications: Utilized in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methylphenyl)-4-isopropoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Alkoxybenzamides

The alkoxy group at the benzamide’s 4-position significantly impacts physicochemical and biological properties. Below is a comparative analysis of N-(5-Amino-2-methylphenyl)-4-isopropoxybenzamide and its analogs:

Key Observations :

Metabolic and Enzymatic Interactions

Role of CYP Isozymes

DF 203 (benzothiazole derivative) undergoes CYP1A1-mediated 6-hydroxylation, forming an inactive metabolite (6-OH 203). This metabolism is selective to sensitive tumor cells (e.g., MCF-7 breast cancer), highlighting the importance of CYP1A1 induction for activity .

- Relevance to Benzamide Analogs: No direct evidence links this compound to CYP1A1 or other P450 enzymes. However, its aromatic amine group could theoretically undergo CYP-mediated oxidation, warranting further study.

Covalent Binding and Inhibition

Benzamide analogs with similar amine substituents might exhibit analogous enzyme interactions, but this remains speculative without experimental data.

Biological Activity

N-(5-Amino-2-methylphenyl)-4-isopropoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by relevant research findings and data.

1. Chemical Structure and Properties

This compound features a unique structural configuration that influences its biological activity. The presence of an amino group and an isopropoxy moiety contributes to its pharmacological profile. Its molecular formula is , and it possesses a molecular weight of 260.35 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound has demonstrated the ability to inhibit enzymes involved in inflammatory pathways, suggesting potential applications in treating inflammatory diseases.

- Cytokine Modulation: It may influence the expression of key inflammatory cytokines such as TNF-α and IL-6, which play critical roles in immune responses.

3.1 In Vitro Studies

Research has indicated that this compound exhibits several notable biological activities:

- Anti-inflammatory Activity: The compound has been shown to reduce neutrophil infiltration in models of colitis, thereby improving recovery by modulating cytokine levels.

- Anticancer Potential: Preliminary studies suggest that it may disrupt cell cycle progression in cancer cells, leading to apoptosis.

3.2 In Vivo Studies

In animal models, particularly those with induced colitis, the compound demonstrated:

- Weight Recovery: Significant improvement in body weight and colon health after administration at doses as low as 1 mg/kg.

- Biochemical Markers: Reduction in myeloperoxidase levels, indicating decreased inflammation.

4. Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| N-(3-Aminophenyl)-4-(isopentyloxy)benzamide | Isopentyloxy at para position | Similar anti-inflammatory effects |

| N-(3-Aminophenyl)-3-(isopentyloxy)benzamide | Isopentyloxy at meta position | Varying efficacy in enzyme inhibition |

The position of the isopropoxy group significantly influences the compound's reactivity and biological profile.

5. Case Studies

Case Study 1: Anti-inflammatory Effects

A study conducted on murine models of colitis revealed that treatment with this compound resulted in a marked decrease in disease activity index (DAI) scores compared to control groups. Histological analysis showed reduced mucosal damage and lower levels of inflammatory markers.

Case Study 2: Anticancer Activity

In vitro assays using cancer cell lines demonstrated that this compound induced apoptosis through caspase activation pathways. The compound exhibited IC50 values comparable to established anticancer agents, highlighting its potential as a therapeutic candidate.

6. Conclusion

This compound represents a promising candidate for further pharmacological exploration due to its multifaceted biological activities, particularly in anti-inflammatory and anticancer contexts. Ongoing research will be crucial to fully elucidate its mechanisms and therapeutic potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.